molecular formula C8H10BrNO B14780505 1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-ol

1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-ol

Cat. No.: B14780505
M. Wt: 216.07 g/mol
InChI Key: VHFMHCAXAOVJPY-UHFFFAOYSA-N
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Description

1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-ol is an organic compound with the molecular formula C8H10BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom and a hydroxyl group on the pyridine ring makes this compound interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-ol can be synthesized through several methods. One common method involves the bromination of 4-methylpyridine followed by the addition of an ethan-1-ol group. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 4-methylpyridin-2-yl ethan-1-ol.

    Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of 1-(5-Bromo-4-methylpyridin-2-yl)ethanone.

    Reduction: Formation of 4-methylpyridin-2-yl ethan-1-ol.

    Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting various biochemical pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

    1-(5-Bromo-4-methylpyridin-3-yl)ethan-1-ol: Similar structure but with the bromine atom at a different position on the pyridine ring.

    (S)-1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-ol: The enantiomer of the compound with potential differences in biological activity.

Uniqueness

1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a hydroxyl group allows for diverse chemical modifications and applications.

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

1-(5-bromo-4-methylpyridin-2-yl)ethanol

InChI

InChI=1S/C8H10BrNO/c1-5-3-8(6(2)11)10-4-7(5)9/h3-4,6,11H,1-2H3

InChI Key

VHFMHCAXAOVJPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Br)C(C)O

Origin of Product

United States

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